molecular formula C14H24NO3P B14331960 Phosphonic acid, 2-pyridylmethyl-, dibutyl ester CAS No. 101098-44-6

Phosphonic acid, 2-pyridylmethyl-, dibutyl ester

Cat. No.: B14331960
CAS No.: 101098-44-6
M. Wt: 285.32 g/mol
InChI Key: KDORGLXPFUPNAR-UHFFFAOYSA-N
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Description

Phosphonic acid, 2-pyridylmethyl-, dibutyl ester is an organic compound that belongs to the class of phosphonic acid esters It is characterized by the presence of a phosphonic acid group bonded to a 2-pyridylmethyl group and two butyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, 2-pyridylmethyl-, dibutyl ester can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction typically requires heating and can be catalyzed by a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, 2-pyridylmethyl-, dibutyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphonic acid, 2-pyridylmethyl-, dibutyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, 2-pyridylmethyl-, dibutyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, 2-pyridylmethyl-, dibutyl ester is unique due to the presence of the 2-pyridylmethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile reagent and a candidate for various applications in research and industry.

Properties

CAS No.

101098-44-6

Molecular Formula

C14H24NO3P

Molecular Weight

285.32 g/mol

IUPAC Name

2-(dibutoxyphosphorylmethyl)pyridine

InChI

InChI=1S/C14H24NO3P/c1-3-5-11-17-19(16,18-12-6-4-2)13-14-9-7-8-10-15-14/h7-10H,3-6,11-13H2,1-2H3

InChI Key

KDORGLXPFUPNAR-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(CC1=CC=CC=N1)OCCCC

Origin of Product

United States

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